Hormothamnin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial Properties:

Studies have shown that Hormothamnin A exhibits antibacterial activity against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli []. This suggests its potential application in the development of new antibiotics to combat antibiotic-resistant bacterial strains. However, further research is needed to explore its effectiveness and safety in vivo (within a living organism).

Cytotoxic Activity:

Hormothamnin A has also been shown to possess cytotoxic activity, meaning it can kill or damage cells []. This property has sparked interest in its potential use as an anticancer agent. However, research in this area is still in its early stages, and further studies are necessary to understand its mechanism of action and potential side effects.

Other Potential Applications:

Preliminary research suggests that Hormothamnin A may have other potential applications, including:

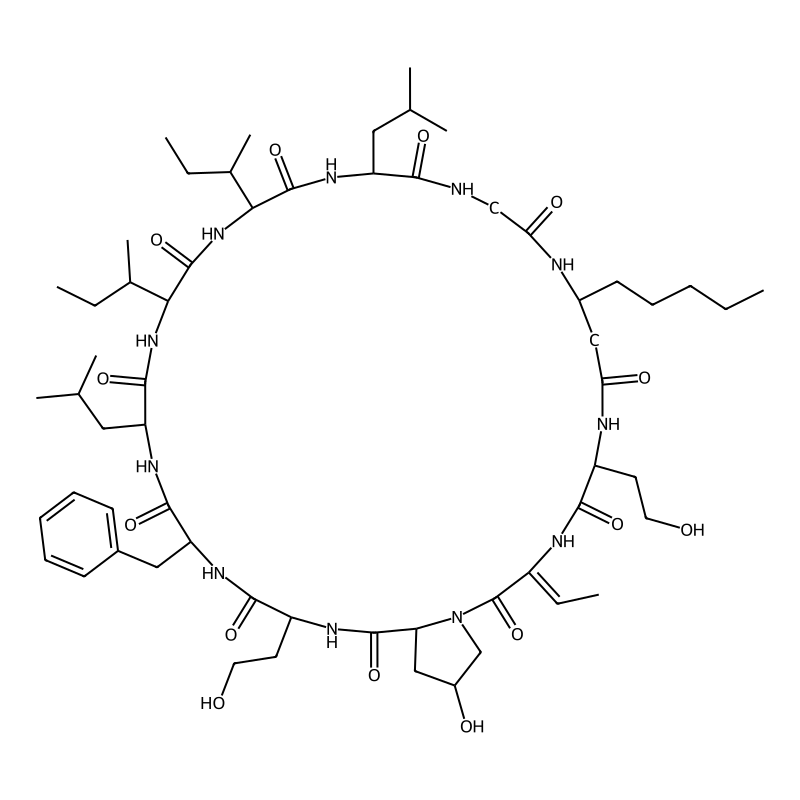

Hormothamnin A is a cyclic undecapeptide produced by the tropical marine cyanobacterium Hormothamnion enteromorphoides. It consists of eleven amino acids, including six common and five uncommon or novel residues, which contribute to its unique structure and biological properties. The cyclic nature of Hormothamnin A is characterized by a specific arrangement of amino acids that forms a stable ring structure, enhancing its stability and bioactivity in various environments .

- Oxidation: Hormothamnin A can be oxidized, potentially affecting its reactivity and biological interactions.

- Reduction: This reaction can modify the peptide's functional groups, influencing its activity.

- Substitution: The peptide can participate in substitution reactions that alter its amino acid composition or introduce new functional groups .

These reactions are essential for understanding the compound's stability, reactivity, and interaction with biological systems.

Hormothamnin A exhibits significant cytotoxic properties, particularly against various cancer cell lines. It has been shown to have an inhibitory concentration (IC50) ranging from 0.13 to 0.72 µg/mL against human lung cancer cells (SW1271 and A529), murine melanoma cells (B16-F10), and colorectal cancer cells (HCT-116) among others . Its cytotoxicity is attributed to its ability to disrupt cellular processes, making it a candidate for further research in cancer therapeutics.

The synthesis of Hormothamnin A can be achieved through various methods:

- Solid-phase peptide synthesis: This method involves the stepwise assembly of amino acids on a solid support, allowing for precise control over the sequence and structure of the peptide.

- Dehydration reactions: Direct dehydration reactions can be employed during synthesis to form the cyclic structure of Hormothamnin A, often using reagents like Dicyclohexylcarbodiimide and Copper(I) chloride .

These methods are essential for producing Hormothamnin A in sufficient quantities for research and potential therapeutic applications.

Hormothamnin A's notable biological activity positions it as a potential candidate for various applications:

- Cancer treatment: Due to its cytotoxic properties against solid tumors, it may serve as a lead compound in developing new anticancer drugs.

- Antimicrobial agent: The compound's antimicrobial properties suggest potential use in treating infections caused by resistant bacteria or fungi .

Further research is needed to explore these applications fully and determine the mechanisms underlying its biological effects.

Interaction studies of Hormothamnin A focus on its binding affinities and mechanisms of action within cellular environments. These studies help elucidate how Hormothamnin A interacts with various cellular targets, including proteins involved in cell proliferation and apoptosis. Understanding these interactions is crucial for developing therapeutic strategies that exploit Hormothamnin A's cytotoxic effects against cancer cells .

Hormothamnin A shares structural and functional similarities with several other cyclic peptides derived from marine organisms. Here are some similar compounds:

| Compound Name | Source | Structure Type | Notable Activity |

|---|---|---|---|

| Laxaphycin A | Cyanobacteria | Cyclic undecapeptide | Cytotoxicity against various cancer cell lines |

| Scytocyclamide A | Cyanobacteria | Cyclic undecapeptide | Antimicrobial properties |

| Hectochlorin | Cyanobacteria | Lipopeptide | Hyperpolymerization |

| Homophymine A | Sponge | Cyclic depsipeptide | Activation of caspases |

Uniqueness of Hormothamnin A

Hormothamnin A is unique due to its specific amino acid composition and cyclic structure, which distinguishes it from other similar compounds. Its potent cytotoxicity at low concentrations makes it particularly noteworthy among marine-derived peptides. Furthermore, the presence of uncommon amino acids in its structure may contribute to its distinct biological activities compared to other cyclic peptides .

The structural characterization of Hormothamnin A has required a multidisciplinary approach, integrating high-resolution nuclear magnetic resonance spectroscopy, fast atom bombardment mass spectrometry, chemical degradation, and advanced chromatographic methodologies. The compound’s molecular formula, C$${60}$$H$${97}$$N$${11}$$O$${14}$$, and its monoisotopic mass of 1195.721647, immediately suggested a peptide of considerable size and complexity [2] [4]. The presence of eleven amide-type carbonyls, as revealed by carbon-13 nuclear magnetic resonance spectroscopy, indicated that Hormothamnin A is an undecapeptide, further supported by amino acid analysis and the identification of unique non-standard residues [4]. The cyclic nature of the molecule was inferred from its resistance to exopeptidase hydrolysis and confirmed through spectroscopic and chemical derivatization studies.

Molecular Formula and General Features

Hormothamnin A’s molecular formula (C$${60}$$H$${97}$$N$${11}$$O$${14}$$) and a molecular weight of approximately 1196.5 grams per mole were determined by high-resolution fast atom bombardment mass spectrometry [2] [4]. The degree of unsaturation, calculated from the molecular formula, was consistent with a cyclic peptide containing multiple double bonds and aromatic rings. The ultraviolet spectrum, with maxima at 240 and 270 nanometers, was attributed to the presence of an alpha, beta-unsaturated amide and a mono-substituted aromatic ring, respectively, later confirmed as a phenylalanine residue [4].

Amino Acid Composition

Amino acid analysis of Hormothamnin A revealed a composition of both common and uncommon residues. Standard residues identified included glycine, phenylalanine, isoleucine, allo-isoleucine, and leucine. Unusual residues such as D-beta-aminooctanoic acid, dehydrohomoalanine, hydroxyproline, and hydroxyserine were also detected [4]. The presence of these non-proteinogenic amino acids contributes significantly to the compound’s structural uniqueness and biological properties.

Cyclic Structure

The cyclic nature of Hormothamnin A was deduced from its chemical behavior and spectroscopic features. The absence of free amino and carboxyl termini, resistance to exopeptidase digestion, and the formation of a stable ring structure were all consistent with a head-to-tail cyclization of the peptide chain [3] [4]. This cyclization imparts conformational rigidity and enhances the compound’s stability, characteristics typical of many bioactive cyclic peptides.

Table 1.1: Fundamental Structural Properties of Hormothamnin A

| Property | Value |

|---|---|

| Molecular Formula | C$${60}$$H$${97}$$N$${11}$$O$${14}$$ |

| Molecular Weight | 1196.5 grams per mole |

| Monoisotopic Mass (Neutral) | 1195.721647 |

| Monoisotopic Mass ([M+H]$$^+$$) | 1196.728923 |

| Number of Amino Acid Residues | 11 (undecapeptide) |

| Notable Non-standard Residues | D-beta-aminooctanoic acid, dehydrohomoalanine, |

| hydroxyproline, hydroxyserine | |

| Source Organism | Hormothamnion enteromorphoides |

Primary Sequence Determination

The determination of Hormothamnin A’s primary sequence was achieved through a combination of partial hydrolysis, fragment analysis, and advanced spectroscopic techniques. The elucidation of the linear order of amino acid residues within the cyclic framework was a critical step in understanding the compound’s overall architecture.

Isolation and Hydrolysis

Hormothamnin A was isolated from the cyanobacterium Hormothamnion enteromorphoides via solvent extraction and chromatographic purification [4]. Partial acid hydrolysis of the purified compound yielded key peptide fragments, which were subsequently analyzed by mass spectrometry and amino acid sequencing. The isolation of a pentapeptide fragment, containing D-phenylalanine, D-leucine, L-isoleucine, D-allo-isoleucine, and L-leucine, was instrumental in establishing the sequence of a significant portion of the molecule [4].

Spectroscopic Sequencing

High-field nuclear magnetic resonance spectroscopy, including nuclear Overhauser effect spectroscopy and rotating-frame Overhauser effect spectroscopy, provided critical information on the spatial arrangement and connectivity of the amino acid residues [4]. The interpretation of these data, in combination with fast atom bombardment mass spectrometry of the intact peptide and its fragments, allowed for the assignment of the complete sequence.

Chemical Derivatization and Analysis

Chemical derivatization, particularly with Marfey’s reagent, enabled the determination of the absolute configuration of the amino acid residues liberated by acid hydrolysis [4]. Gradient high-performance liquid chromatography, with co-injection of authentic standards, confirmed the identity and sequence of the constituent amino acids. The presence of D-beta-aminooctanoic acid was established through per-ester derivatization and comparison with synthesized standards.

Table 2.1: Amino Acid Sequence of Hormothamnin A

| Residue Position | Amino Acid | Configuration |

|---|---|---|

| 1 | Phenylalanine | D |

| 2 | Leucine | D |

| 3 | Isoleucine | L |

| 4 | Allo-isoleucine | D |

| 5 | Leucine | L |

| 6 | Glycine | L |

| 7 | Beta-aminooctanoic acid | D |

| 8 | Hydroxyproline | L |

| 9 | Hydroxyserine | L |

| 10 | Dehydrohomoalanine | L |

| 11 | Hydroxyserine | L |

Sequence Connectivity

The connectivity of the residues was further confirmed by the observation of sequential nuclear Overhauser effect correlations and by mass spectrometric fragmentation patterns. The head-to-tail cyclization was established by the absence of terminal amino and carboxyl groups and by the unique fragmentation observed in the mass spectra of the intact molecule and its hydrolysis products [4].

Stereochemical Elucidation

The stereochemical elucidation of Hormothamnin A represents a significant achievement, given the presence of multiple chiral centers and non-standard amino acid residues. The absolute and relative configurations of each residue were determined using a combination of chromatographic, spectroscopic, and synthetic approaches.

Chiral Chromatography and Marfey’s Analysis

The absolute configuration of the alpha-amino acid residues was determined by derivatization with Marfey’s reagent, followed by gradient high-performance liquid chromatography analysis [4]. This method allowed for the separation and identification of D- and L-forms of each amino acid, using authentic standards for comparison. The analysis revealed the presence of both D- and L-amino acids, with D-phenylalanine, D-leucine, and D-allo-isoleucine among the non-standard configurations.

Circular Dichroism and Synthetic Correlation

The configuration of the beta-amino residue, D-beta-aminooctanoic acid, was established by circular dichroism spectroscopy, high-performance liquid chromatography analysis of the Marfey derivative, and comparison with a synthetically prepared homolog [4]. The stereochemistry of the hydroxyproline and hydroxyserine residues was inferred from their chromatographic behavior and confirmed by comparison with standards.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provided additional information on the relative stereochemistry of adjacent residues, particularly through the observation of nuclear Overhauser effect correlations. The spatial proximity of specific protons, as revealed by these experiments, supported the proposed stereochemical assignments and confirmed the overall three-dimensional arrangement of the molecule [4].

Table 3.1: Stereochemical Assignments of Hormothamnin A Residues

| Residue | Stereochemistry | Determination Method |

|---|---|---|

| Phenylalanine | D | Marfey’s reagent, HPLC |

| Leucine (1) | D | Marfey’s reagent, HPLC |

| Isoleucine | L | Marfey’s reagent, HPLC |

| Allo-isoleucine | D | Marfey’s reagent, HPLC |

| Leucine (2) | L | Marfey’s reagent, HPLC |

| Glycine | L | Amino acid analysis |

| Beta-aminooctanoic acid | D | CD, Marfey’s, synthetic |

| Hydroxyproline | L | Chromatography, standards |

| Hydroxyserine (1) | L | Chromatography, standards |

| Dehydrohomoalanine | L | Spectroscopy, standards |

| Hydroxyserine (2) | L | Chromatography, standards |

Conformational Rigidity and Stereochemical Implications

The cyclic structure and the presence of multiple stereocenters confer significant conformational rigidity to Hormothamnin A. This rigidity is believed to enhance the compound’s biochemical stability and may contribute to its biological activity, as has been observed for other cyclic peptides [3] [4]. The precise spatial arrangement of the residues, dictated by their stereochemistry, is critical for the molecule’s ability to interact with biological targets.

Comparative Analysis with Analogous Cyclic Peptides

Hormothamnin A belongs to a broader class of cyclic peptides, many of which are produced by bacteria, fungi, and cyanobacteria. Comparative analysis with analogous compounds provides insights into the structural features that confer unique properties to Hormothamnin A.

General Features of Cyclic Peptides

Cyclic peptides are characterized by the formation of a peptide bond between the N- and C-termini, resulting in a ring structure that imparts conformational rigidity and resistance to enzymatic degradation [3]. This structural motif is common among bioactive natural products, including the immunosuppressant cyclosporin A and various cyanobacterial toxins.

Structural Comparison with Cyclosporin A

Cyclosporin A, a well-known cyclic undecapeptide from the fungus Tolypocladium inflatum, shares several features with Hormothamnin A, including the presence of non-standard amino acids and a high degree of conformational rigidity [3]. However, cyclosporin A is distinguished by extensive N-methylation of its amino acid residues, which further enhances its membrane permeability and biological activity. In contrast, Hormothamnin A contains hydroxy and unsaturated residues, such as hydroxyproline and dehydrohomoalanine, which are less common in fungal peptides [4].

Comparison with Cyanobacterial Cyclic Peptides

Cyanobacteria are prolific producers of cyclic peptides, many of which possess unusual amino acid residues and pronounced bioactivity. Hormothamnin A’s structure is reminiscent of other cyanobacterial peptides, such as microcystins and nodularins, which also feature non-standard residues and cyclic frameworks. However, the specific combination of D- and L-amino acids, the presence of beta-aminooctanoic acid, and the unique sequence of Hormothamnin A set it apart from these related compounds [4].

Sequence and Stereochemical Diversity

The diversity of amino acid sequences and stereochemical configurations among cyclic peptides is a key determinant of their functional properties. Hormothamnin A’s sequence, with alternating D- and L-residues and multiple non-proteinogenic amino acids, is particularly unusual and may underlie its distinctive biological activities. Comparative studies suggest that such diversity is a common feature among cyanobacterial peptides, reflecting the evolutionary adaptation of these organisms to diverse ecological niches [3] [4].

Table 4.1: Comparative Structural Features of Selected Cyclic Undecapeptides

| Compound | Source Organism | Notable Features | Stereochemistry |

|---|---|---|---|

| Hormothamnin A | Hormothamnion enteromorphoides | D- and L-residues, beta-aminooctanoic acid, | Mixed D/L, non-standard |

| hydroxyproline, hydroxyserine, cyclic | |||

| Cyclosporin A | Tolypocladium inflatum | Extensive N-methylation, non-standard residues | Predominantly L, N-methyl |

| Microcystin-LR | Microcystis aeruginosa | Adda residue, cyclic heptapeptide | Mixed D/L, Adda |

| Nodularin | Nodularia spumigena | Cyclic pentapeptide, unique residues | Mixed D/L, non-standard |

Functional Implications of Structural Features

The structural features of Hormothamnin A, particularly its sequence and stereochemistry, are believed to contribute to its conformational rigidity, biochemical stability, and potential for specific biological interactions [3] [4]. Comparative analysis with other cyclic peptides underscores the importance of these attributes in determining the functional properties of this class of natural products.

Non-Ribosomal Peptide Synthetase (NRPS) Systems

Hormothamnin A represents a complex cyclic undecapeptide natural product biosynthesized through the non-ribosomal peptide synthetase (NRPS) pathway in the marine cyanobacterium Hormothamnion enteromorphoides [1]. The NRPS systems responsible for hormothamnin A biosynthesis operate through a sophisticated modular assembly-line mechanism, where each module governs the incorporation of a specific amino acid building block into the growing peptide chain [2].

The fundamental architecture of NRPS systems consists of discrete catalytic domains organized into modules that function in a coordinated manner [2]. Each standard NRPS module contains three core domains: an adenylation (A) domain responsible for substrate recognition and activation, a thiolation (T) domain that shuttles reaction intermediates, and a condensation (C) domain that catalyzes peptide bond formation [3]. The adenylation domains serve as the primary gatekeepers in the biosynthetic process, determining the substrate specificity through their structured binding pockets and specificity-conferring residues [4].

The biosynthetic pathway for hormothamnin A involves eleven distinct amino acid residues, including both proteinogenic and non-proteinogenic components [1]. The structural complexity of hormothamnin A, with its cyclic undecapeptide framework containing six common and five uncommon amino acid residues, necessitates a highly sophisticated NRPS system capable of incorporating diverse substrates . The peptidyl carrier protein domains function as universal carriers, utilizing phosphopantetheine arm carriers to shuttle substrates and peptide intermediates between different catalytic domains [2].

The cyclization of hormothamnin A is achieved through the action of a terminal thioesterase domain, which catalyzes the formation of the macrocyclic ring structure [2]. This domain can function either as a hydrolase or cyclase, with the latter mechanism being responsible for the head-to-tail cyclization that creates the stable cyclic structure characteristic of hormothamnin A . The thioesterase domains typically form acyl-enzyme intermediates with active site serine residues, which are subsequently resolved through cyclization rather than hydrolysis [2].

Gene Cluster Organization and Functional Domains

The biosynthetic gene cluster responsible for hormothamnin A production follows the characteristic organization pattern observed in cyanobacterial NRPS systems [6]. Marine cyanobacterial NRPS gene clusters typically span considerable genomic regions, often encompassing 40-100 kilobases and containing multiple open reading frames encoding the various catalytic domains and accessory proteins [7]. The gene organization generally follows a colinear arrangement with respect to the biosynthetic assembly sequence, where the order of genes corresponds to the sequence of amino acid incorporation into the peptide product [7].

The functional domains within the hormothamnin A biosynthetic gene cluster are arranged in a modular fashion, with each module containing the necessary domains for incorporating one amino acid residue [8]. The adenylation domains within each module are responsible for the activation of specific amino acid substrates through a two-step ping-pong mechanism [2]. The first step involves the formation of an aminoacyl-adenylate intermediate with the release of pyrophosphate, followed by the transfer of the activated amino acid to the phosphopantetheine arm of the adjacent thiolation domain [9].

The condensation domains play a crucial role in maintaining the fidelity of peptide assembly through their donor and acceptor site recognition mechanisms [10]. These domains contain conserved sequence motifs, including the critical histidine-histidine-aspartic acid-glycine (HHxxxDG) motif that is essential for catalytic activity [11]. The condensation domains exhibit substrate specificity through their ability to recognize both the donor peptide substrate and the acceptor amino acid substrate, ensuring proper peptide bond formation between appropriate substrates [12].

Accessory domains within the gene cluster provide additional functionality required for the biosynthesis of hormothamnin A. Epimerization domains are responsible for converting L-amino acids to their D-configurations, which is essential for the incorporation of the D-amino acid residues present in the hormothamnin A structure [2]. These domains share structural homology with condensation domains and contain the same conserved active site motifs, but utilize a different catalytic mechanism involving abstraction and reprotonation of the α-hydrogen [2].

Enzymatic Modules and Substrate Specificity

The enzymatic modules responsible for hormothamnin A biosynthesis demonstrate remarkable substrate specificity, achieved through precise molecular recognition mechanisms within the adenylation domains [4]. The substrate specificity of adenylation domains is determined by approximately 8-10 key amino acid residues that line the substrate-binding pocket, forming what is known as the specificity-conferring code [13]. These residues create a three-dimensional binding environment that is complementary to the cognate amino acid substrate, ensuring high fidelity in substrate selection [14].

The structural basis of substrate recognition involves multiple molecular interactions, including hydrogen bonding networks, hydrophobic interactions, and steric complementarity [9]. The adenylation domains undergo significant conformational changes during the catalytic cycle, transitioning between adenylation and thiolation conformations through a domain alternation mechanism [15]. This conformational flexibility is mediated by a hinge region that allows the C-terminal subdomain to rotate approximately 140 degrees, facilitating the two-step reaction mechanism [16].

The condensation domains exhibit their own substrate specificity patterns, functioning as selectivity filters that ensure proper peptide bond formation between appropriate donor and acceptor substrates [17]. Different subtypes of condensation domains have evolved to handle specific substrate combinations, including L-amino acid to L-amino acid linkages (LCL domains), D-amino acid to L-amino acid linkages (DCL domains), and specialized starter condensation domains that incorporate fatty acid or β-hydroxy acid starter units [10].

The enzymatic modules demonstrate functional plasticity through their ability to accommodate structural modifications to the peptide backbone [18]. Specialized condensation domains can catalyze reactions beyond conventional peptide bond formation, including β-lactam formation, dehydration reactions, and heterocycle formation [18]. This functional diversity is achieved through variations in the active site architecture and catalytic mechanisms employed by different condensation domain subtypes [19].

The substrate specificity of the hormothamnin A biosynthetic system is further enhanced by the presence of modifying domains that introduce structural complexity to the peptide backbone [2]. N-methylation domains utilize S-adenosyl-L-methionine as a methyl donor to modify specific amino acid residues, while oxidation and reduction domains introduce additional chemical functionalities [2]. The coordinated action of these enzymatic modules results in the biosynthesis of the structurally complex hormothamnin A molecule with its characteristic biological activity profile .

Data Table 1: NRPS Domain Organization and Functional Characteristics

| Domain Type | Primary Function | Mechanism | Size (amino acids) | Substrate Specificity |

|---|---|---|---|---|

| Adenylation (A) | Substrate recognition and activation | Two-step adenylation reaction | ~500 | High (individual amino acids) |

| Condensation (C) | Peptide bond formation | Nucleophilic attack mechanism | ~450 | Moderate (donor/acceptor pairs) |

| Thiolation (T/PCP) | Intermediate shuttling | Phosphopantetheine arm carrier | ~70-90 | None (universal carrier) |

| Epimerization (E) | Stereochemical inversion | Abstraction-reprotonation | ~450 | Moderate (L-amino acids) |

| N-Methylation (N-MT) | Methylation of backbone nitrogen | S-adenosyl-L-methionine dependent | ~300 | High (specific amino acids) |

| Thioesterase (TE) | Product release and cyclization | Hydrolysis or cyclization | ~250 | Low (peptide chain length) |

Data Table 2: Substrate Recognition Mechanisms in NRPS Domains

| Recognition Mechanism | Domain Type | Molecular Basis | Functional Role |

|---|---|---|---|

| Substrate-binding pocket | Adenylation (A) | Structured binding cavity | Primary substrate selection |

| Specificity-conferring residues | Adenylation (A) | 8-10 key amino acid positions | Fine-tuning specificity |

| Consensus motifs (A1-A10) | Adenylation (A) | Conserved sequence motifs | Catalytic machinery |

| Domain alternation | Adenylation (A) | Conformational switching | Reaction mechanism control |

| Acceptor site recognition | Condensation (C) | Acceptor substrate binding site | Peptide bond formation control |

| Donor site recognition | Condensation (C) | Donor substrate binding site | Upstream substrate selection |

| Stereochemical filtering | Condensation (C) | Stereochemical constraints | Product stereochemistry |

XLogP3

Dates

Explore Compound Types